molecular formula C9H9F3O3 B14044799 1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene

1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene

Katalognummer: B14044799
Molekulargewicht: 222.16 g/mol
InChI-Schlüssel: CNFHDZWOGWXPKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene is an organic compound with the molecular formula C9H9F3O3. It is a derivative of benzene, featuring two methoxy groups, one difluoromethoxy group, and one fluorine atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene typically involves the introduction of the difluoromethoxy group and the methoxy groups onto a fluorobenzene ring. One common method involves the reaction of 2,5-dimethoxy-4-fluorobenzene with difluoromethyl ether in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The difluoromethoxy group can be reduced to a hydroxymethyl group under strong reducing conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran (THF).

Major Products

    Substitution: Products depend on the nucleophile used, such as 1-methoxy-2,5-dimethoxy-4-substituted benzene.

    Oxidation: Products include 1-difluoromethoxy-2,5-dimethoxy-4-fluorobenzaldehyde or 1-difluoromethoxy-2,5-dimethoxy-4-fluorobenzoic acid.

    Reduction: Products include 1-hydroxymethyl-2,5-dimethoxy-4-fluorobenzene.

Wissenschaftliche Forschungsanwendungen

1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene exerts its effects depends on its interaction with specific molecular targets. The difluoromethoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The fluorine atom can enhance the compound’s metabolic stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Fluoro-2,4-dimethoxybenzene: Similar structure but lacks the difluoromethoxy group.

    1-Difluoromethoxy-2,3-dimethoxy-4-fluorobenzene: Similar structure but with different positions of the methoxy groups.

Uniqueness

1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both difluoromethoxy and methoxy groups can enhance its solubility and interaction with various molecular targets.

This compound’s unique properties make it a valuable subject of study in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C9H9F3O3

Molekulargewicht

222.16 g/mol

IUPAC-Name

1-(difluoromethoxy)-4-fluoro-2,5-dimethoxybenzene

InChI

InChI=1S/C9H9F3O3/c1-13-6-4-8(15-9(11)12)7(14-2)3-5(6)10/h3-4,9H,1-2H3

InChI-Schlüssel

CNFHDZWOGWXPKT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1OC(F)F)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.